molecular formula C12H23ClN2O B3034269 1'-Acetyl-2,4'-bipiperidine hydrochloride CAS No. 1516079-08-5

1'-Acetyl-2,4'-bipiperidine hydrochloride

Cat. No.: B3034269
CAS No.: 1516079-08-5
M. Wt: 246.78 g/mol
InChI Key: FMSHKHKDZCPEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

Piperidine derivatives, including 1’-Acetyl-2,4’-bipiperidine hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

1’-Acetyl-2,4’-bipiperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Mode of Action

For instance, nitrogen in the piperidine ring can act as a nucleophile, forming oximes in an essentially irreversible process as the adduct dehydrates .

Preparation Methods

The synthesis of 1’-Acetyl-2,4’-bipiperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:

Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .

Chemical Reactions Analysis

1’-Acetyl-2,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperidine compounds.

Scientific Research Applications

1’-Acetyl-2,4’-bipiperidine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

1’-Acetyl-2,4’-bipiperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of 1’-Acetyl-2,4’-bipiperidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHKDZCPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 2
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 5
1'-Acetyl-2,4'-bipiperidine hydrochloride
Reactant of Route 6
1'-Acetyl-2,4'-bipiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.